molecular formula C24H20ClN3O4 B4974786 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide

Cat. No. B4974786
M. Wt: 449.9 g/mol
InChI Key: PQFYTQXOCNHFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide, also known as BTA-1, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe for the detection of proteins and DNA. In pharmacology, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, it has been used as a fluorescent dye for the detection of defects in polymers and other materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide is not fully understood. However, it is believed to function as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to changes in the structure of DNA, which can affect its ability to replicate and transcribe genetic information. Additionally, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes that are involved in DNA repair, which can further enhance its anticancer properties.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. Additionally, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide in lab experiments is its high fluorescence intensity, which makes it an excellent fluorescent probe for the detection of proteins and DNA. Additionally, it is relatively easy to synthesize and has a high purity yield. However, one of the limitations of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the research on N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide. One area of interest is the development of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide derivatives with improved anticancer properties. Additionally, researchers are investigating the use of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide as a fluorescent probe for the detection of other biomolecules, such as RNA and lipids. Furthermore, the potential applications of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide in materials science are also being explored, such as its use as a fluorescent dye for the detection of defects in electronic devices.
Conclusion
In conclusion, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Its high fluorescence intensity and relative ease of synthesis make it an excellent fluorescent probe for the detection of proteins and DNA. Additionally, it has been shown to have anticancer properties and antioxidant effects. Future research on N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide will likely focus on the development of derivatives with improved properties and the exploration of its potential applications in materials science.

Synthesis Methods

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide involves the reaction of 2-amino-4-chloro-5-nitrobenzoic acid with 4-tert-butylphenol and phosphorus oxychloride. The resulting product is then reacted with 2-aminobenzoic acid and sodium bicarbonate to obtain N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide. The purity and yield of the final product can be improved by recrystallization and column chromatography.

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-24(2,3)15-6-4-14(5-7-15)23-27-20-12-16(8-11-21(20)32-23)26-22(29)18-10-9-17(28(30)31)13-19(18)25/h4-13H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTQXOCNHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.